N-cyclohexyl-3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
Description
N-cyclohexyl-3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a synthetic small molecule characterized by a 1,2,4-oxadiazole core substituted with a methylcarbamoylphenyl group and an azetidine-carboxamide moiety. The 1,2,4-oxadiazole ring is a nitrogen-rich heterocycle known for its metabolic stability and ability to act as a bioisostere for esters or amides, making it a common scaffold in medicinal chemistry . This compound’s structural complexity suggests applications in drug discovery, particularly in targeting enzymes or receptors where rigidity and hydrogen-bonding interactions are critical.
Properties
IUPAC Name |
N-cyclohexyl-3-[3-[3-(methylcarbamoyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-21-18(26)14-7-5-6-13(10-14)17-23-19(28-24-17)15-11-25(12-15)20(27)22-16-8-3-2-4-9-16/h5-7,10,15-16H,2-4,8-9,11-12H2,1H3,(H,21,26)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHVNDOZWYBKNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CN(C3)C(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide, with a CAS number of 1396794-98-1, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 383.4 g/mol. The structure features a cyclohexyl group, an azetidine ring, and a 1,2,4-oxadiazole moiety that are crucial for its biological activities.
| Property | Value |
|---|---|
| CAS Number | 1396794-98-1 |
| Molecular Formula | C20H25N5O3 |
| Molecular Weight | 383.4 g/mol |
Antimicrobial Activity
Research has shown that oxadiazole derivatives exhibit considerable antimicrobial properties. A study focusing on similar compounds demonstrated strong bactericidal effects against various strains of bacteria, particularly Staphylococcus spp. The mechanism of action is believed to involve interference with biofilm formation and bacterial transcription processes due to the presence of the oxadiazole ring .
Case Study: Antimicrobial Efficacy
In a comparative study involving several synthesized oxadiazole derivatives:
- Compounds tested : Included derivatives similar to N-cyclohexyl-3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine.
- Results : The compounds showed effective inhibition against Gram-positive and Gram-negative bacteria. Notably, some derivatives outperformed standard antibiotics like ciprofloxacin in terms of efficacy.
Cytotoxicity Studies
Cytotoxicity assays are essential to evaluate the safety profile of new compounds. In vitro studies involving L929 normal cell lines indicated that while some derivatives exhibited cytotoxic effects at higher concentrations, others enhanced cell viability .
Cytotoxicity Results Summary
| Compound | Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
|---|---|---|---|
| 24 | 100 | 92 | 79 |
| 25 | 200 | 68 | 73 |
| 29 | 50 | 96 | 97 |
The biological activity of N-cyclohexyl-3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine can be attributed to:
- Structural Features : The oxadiazole ring contributes significantly to its lipophilicity and interaction with biological membranes.
- Gene Transcription Modulation : The presence of functional groups such as -N=CO may influence gene expression related to bacterial resistance and biofilm formation.
Comparison with Similar Compounds
Structural Similarities and Divergences
The compound shares structural motifs with several 1,2,4-oxadiazole derivatives reported in recent literature. Key analogs include:
Key Observations:
- 1,2,4-Oxadiazole Core : All compounds retain the 1,2,4-oxadiazole ring, critical for stability and intermolecular interactions. However, substituents at the 3- and 5-positions dictate pharmacological profiles. For example, SLM6031434’s trifluoromethyl and octyloxy groups enhance lipophilicity, favoring membrane permeability , while the target compound’s methylcarbamoylphenyl group may improve solubility and hydrogen-bonding capacity.
- Ring Systems: The azetidine ring in the target compound contrasts with pyrrolidine in SLM6031434 or pyrazole in .
- Functional Groups : The cyclohexylcarboxamide group in the target compound is absent in other analogs, suggesting unique interactions with hydrophobic enzyme pockets.
Pharmacological and Physicochemical Comparisons
- Potency: SLM6031434 demonstrates nanomolar inhibition of SphK2, attributed to its trifluoromethyl group and octyloxy chain, which mimic natural lipid substrates . In contrast, antimicrobial oxadiazoles (e.g., N-Methyl-4-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline) rely on phenoxyphenyl groups for disrupting bacterial membranes . The target compound’s activity remains uncharacterized but is hypothesized to target similar pathways.
- Solubility and Bioavailability : The methylcarbamoyl group in the target compound likely enhances aqueous solubility compared to SLM6031434’s octyloxy chain, which may limit oral bioavailability. Azetidine’s rigidity could reduce metabolic degradation relative to pyrrolidine-based analogs.
Q & A
Q. What are the recommended synthetic routes for N-cyclohexyl-3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide, and how can reaction conditions be optimized?
The compound's synthesis typically involves cyclization of amidoximes with carboxylic acids to form the 1,2,4-oxadiazole core. Key parameters include:
- Catalysts : Vilsmeier reagents (e.g., POCl₃/DMF) or microwave-assisted techniques to enhance yields (reducing reaction time from 24h to 1–2h) .
- Solvents : Polar aprotic solvents like DMF or acetonitrile improve cyclization efficiency.
- Temperature : Optimal ranges between 80–120°C for conventional methods, while microwave methods operate at 150°C . A stepwise approach is advised: (i) synthesize the oxadiazole moiety, (ii) couple with the azetidine-carboxamide backbone, and (iii) introduce the cyclohexyl group via carboxamide linkage.
Q. How should researchers characterize the structural and electronic properties of this compound?
Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (>95% by integration).
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 468.2021) .
- X-ray Crystallography : Resolve spatial arrangements of the azetidine and oxadiazole rings, which influence electronic properties (e.g., dipole moments affecting solubility) .
Q. What preliminary assays are suitable for evaluating its biological activity?
Target enzyme/receptor binding assays (e.g., fluorescence polarization or SPR) to assess inhibition constants (Kᵢ). For example:
- Screen against kinases or proteases due to oxadiazole’s affinity for ATP-binding pockets .
- Use cell-based viability assays (MTT or resazurin) to probe cytotoxicity (IC₅₀ values) in cancer lines .
Q. How can stability and solubility be assessed under experimental conditions?
- Stability : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C for 24h; analyze degradation via HPLC .
- Solubility : Use shake-flask method with solvents of varying polarity (logP ~2.5 predicted) .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity and target interactions?
- Quantum Chemical Calculations : Employ DFT (e.g., B3LYP/6-31G*) to model transition states for oxadiazole formation .
- Molecular Dynamics (MD) : Simulate binding modes with targets (e.g., MDM2/p53 interface) using AMBER or GROMACS .
- Machine Learning : Train QSAR models on analogs to predict ADMET properties (e.g., bioavailability, CYP450 inhibition) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize potency?
- Substitutions : Systematically modify:
- Azetidine ring : Replace cyclohexyl with bicyclic groups (e.g., norbornane) to enhance rigidity .
- Oxadiazole substituents : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .
- Assays : Test analogs in parallel against primary and off-targets (e.g., hERG for cardiac safety) .
Q. What experimental designs resolve contradictions in biological data (e.g., variable IC₅₀ across studies)?
- Statistical DOE : Use factorial designs (e.g., 2⁴ matrix) to isolate variables like cell passage number, serum concentration, or incubation time .
- Orthogonal Validation : Confirm activity with CRISPR-mediated target knockout or siRNA silencing .
- Meta-Analysis : Pool data from independent labs using standardized protocols (e.g., NIH Assay Guidance Manual) .
Q. How can in vivo pharmacokinetic (PK) models be tailored for this compound?
- ADME Profiling :
- Absorption : Parallel artificial membrane permeability assay (PAMPA) for intestinal absorption .
- Metabolism : Incubate with liver microsomes (human/rodent) to identify CYP-mediated metabolites .
- PK/PD Modeling : Fit plasma concentration-time curves (non-compartmental analysis) to estimate t₁/₂, Cₘₐₓ, and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
